molecular formula C24H46O10 B11935206 THP-PEG6-C2-Boc

THP-PEG6-C2-Boc

Cat. No.: B11935206
M. Wt: 494.6 g/mol
InChI Key: QAPRSBFAXJWIOU-UHFFFAOYSA-N
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Description

THP-PEG6-C2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG family, which is known for its versatility in various chemical and biological applications. The compound contains a tetrahydropyran (THP) group, a PEG chain with six ethylene glycol units, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-PEG6-C2-Boc typically involves the following steps:

    Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide. The length of the chain is controlled by the amount of ethylene oxide used.

    Introduction of the THP Group: The THP group is introduced by reacting the PEG chain with tetrahydropyran under acidic conditions.

    Addition of the Boc Group: The Boc group is added by reacting the THP-PEG intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.

    Batch Reactions: Batch-wise addition of the THP and Boc groups under controlled conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

THP-PEG6-C2-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.

    Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include acids such as hydrochloric acid or sulfuric acid.

    Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) are commonly used for Boc deprotection.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed

    Substitution Reactions: Substituted THP-PEG derivatives.

    Deprotection Reactions: THP-PEG6-C2 with an exposed amine group.

    Oxidation and Reduction: Oxidized or reduced PEG derivatives.

Scientific Research Applications

THP-PEG6-C2-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.

    Medicine: Investigated for its potential in drug delivery systems and targeted cancer therapies.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of THP-PEG6-C2-Boc involves its role as a linker in PROTACs. PROTACs work by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG chain provides flexibility and solubility, while the THP and Boc groups offer stability and protection during synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG6-THP: Another PEG-based linker with a benzyl group instead of a Boc group.

    PEG4-THP: A shorter PEG chain with four ethylene glycol units.

    PEG8-THP: A longer PEG chain with eight ethylene glycol units.

Uniqueness

THP-PEG6-C2-Boc is unique due to its specific combination of a six-unit PEG chain, a THP group, and a Boc protecting group. This combination provides a balance of flexibility, solubility, and stability, making it particularly useful in the synthesis of PROTACs and other complex molecules.

Properties

Molecular Formula

C24H46O10

Molecular Weight

494.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H46O10/c1-24(2,3)34-22(25)7-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-33-23-6-4-5-8-32-23/h23H,4-21H2,1-3H3

InChI Key

QAPRSBFAXJWIOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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